3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be synthesized through a series of condensation and cyclization reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the substituted phenyl group through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethylpiperidine-1-carbonyl)-N-(4-chloro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
Uniqueness
Compared to similar compounds, 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to the specific substitution pattern on the phenyl ring and the presence of the naphthyridine core
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-17-9-11-21(25)15(2)13-17/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQACNVPNTVKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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